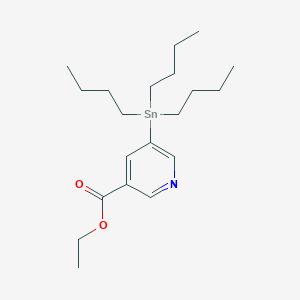

5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-tributylstannylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8NO2.3C4H9.Sn/c1-2-11-8(10)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6H,2H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRZFRVOIPSYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stille Coupling for Stannylation

The introduction of the tributylstannyl group to the pyridine core is most efficiently achieved via Stille coupling , a palladium-catalyzed cross-coupling reaction between organostannanes and aryl halides. For this compound, the protocol involves:

- Precursor Preparation : Synthesis of 5-bromo-pyridinecarboxylic acid ethyl ester through condensation of diethyl oxalacetate (DOX) and α,β-unsaturated aldehydes in the presence of ammonium salts. For example, refluxing DOX with 2-ethylacrolein in methanol and ammonium acetate yields 5-ethylpyridine-2,3-dicarboxylate intermediates.

- Stannylation : Reaction of the brominated precursor with hexabutylditin ($$ \text{Bu}3\text{Sn}-\text{Sn}\text{Bu}3 $$) in tetrahydrofuran (THF) using a palladium catalyst (e.g., $$ \text{Pd}(\text{PPh}3)4 $$) at 60–80°C. The mechanism proceeds via oxidative addition of the aryl bromide to palladium, transmetalation with the stannane, and reductive elimination to yield the final product.

Critical Parameters :

Direct Synthesis via Hantzsch-Type Cyclization

An alternative route involves constructing the pyridine ring in situ with subsequent stannylation. This method adapts the Hantzsch pyridine synthesis , where a β-ketoester (e.g., DOX) reacts with an α,β-unsaturated aldehyde (e.g., 2-ethylacrolein) and ammonium acetate in refluxing methanol. The intermediate pyridine-2,3-dicarboxylate is then brominated at the 5-position and subjected to Stille coupling as described above.

- Combine 0.5 mol DOX, 0.6 mol ammonium sulfamate, and 200 g methanol.

- Reflux for 30 minutes, then add 0.7 mol 2-ethylacrolein dropwise.

- Maintain reflux for 1 hour, cool, and isolate the pyridine ester via vacuum distillation (180–190°C at 5–7 mmHg).

Reaction Optimization and Challenges

Catalyst Selection

Palladium catalysts (e.g., $$ \text{Pd}(\text{PPh}3)4 $$) are preferred for Stille coupling due to their efficiency in facilitating transmetalation. Copper-mediated systems, though less common, have been reported for room-temperature couplings but require stoichiometric amounts of ligand.

Solvent and Temperature Effects

Competing Side Reactions

- Homocoupling of organostannanes: Mitigated by using excess aryl halide.

- Protodestannylation : Minimized by maintaining anhydrous conditions.

Purification and Characterization

Workup Procedures

- Quenching : Add water to the reaction mixture to hydrolyze residual tin reagents.

- Extraction : Partition between chloroform and aqueous $$ \text{NaHCO}_3 $$ to remove acidic byproducts.

- Drying and Evaporation : Anhydrous $$ \text{Na}2\text{SO}4 $$ followed by rotary evaporation.

- Distillation : High-vacuum distillation (5–7 mmHg) isolates the product as a colorless liquid.

Chemical Reactions Analysis

Types of Reactions

5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Stille coupling reactions, where the stannyl group reacts with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine oxide or reduction to yield the pyridine derivative.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Nucleophiles: Such as amines or alcohols, used in substitution reactions to replace the stannyl group.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.

Major Products Formed

Substituted Pyridines: Formed through substitution reactions.

Biaryl Compounds: Formed through Stille coupling reactions.

Pyridine Oxides: Formed through oxidation reactions.

Scientific Research Applications

5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Material Science: Utilized in the preparation of functional materials with specific properties.

Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester involves the activation of the stannyl group, which facilitates its participation in various chemical reactions. The palladium-catalyzed coupling reactions, for example, involve the oxidative addition of the organic halide to the palladium catalyst, followed by the transmetalation with the stannyl compound and reductive elimination to form the final product. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cellular Activity and Hydrolysis

Ethyl vs. Methyl Esters

- 5-(Tributylstannyl)pyridinecarboxylic Acid Ethyl Ester : The ethyl ester group is hydrolyzed intracellularly by esterases to release the active carboxylic acid, enhancing cell permeability compared to methyl esters. For example, GSK-J4 (ethyl ester of GSK-J1) and KDM5-C70 (ethyl ester of KDM5-C49) show improved cellular activity due to efficient hydrolysis, unlike methyl esters (e.g., N40, N41 methyl esters), which lack cellular activity at concentrations up to 38 μM .

- Methyl Esters : Reduced cellular penetration and inefficient hydrolysis limit their utility as prodrugs. For instance, methyl esters of pyrrolopyridinecarboxylic acids fail to modulate H3K4me3 methylation in BT474 breast cancer cells, unlike ethyl ester counterparts .

Pyridine Ring Substitutions

- 5-Cyano Derivatives: Ethyl 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylate derivatives exhibit moderate positive inotropic activity in guinea pig atria, though inferior to milrinone. The 5-cyano-2-trifluoromethyl variant shows higher activity than its ethyl ester counterpart, highlighting the impact of electron-withdrawing groups .

- Chloropyridinyl Derivatives : Ethyl 5-(3-chloropyridin-2-yl)-1-methylpyrazole-4-carboxylate (CAS 2197054-01-4) demonstrates structural versatility for agrochemical applications, with a molecular weight of 265.7 g/mol .

Physicochemical and Spectroscopic Properties

Mass Spectrometry

- Ethyl pyridinecarboxylate isomers (2-, 3-, and 4-substituted) exhibit distinct mass spectral patterns. The 3- and 4-isomers undergo McLafferty rearrangement (m/z 123 peak), absent in the 2-isomer due to steric hindrance .

- This compound : Expected to show unique fragmentation patterns due to the heavy tin atom (Sn), with prominent isotopic clusters from $^{120}$Sn (32.6% abundance).

Hydrolysis Kinetics

- Ethyl esters generally hydrolyze faster than methyl esters under physiological conditions. For example, KDM5-C70 (ethyl ester) releases KDM5-C49 in cells, whereas methyl esters of similar compounds remain inactive .

Biological Activity

5-(Tributylstannyl)pyridinecarboxylic acid ethyl ester is a compound of interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a tributylstannyl group and an ethyl ester functional group. The presence of the stannyl group is significant as it can influence the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C15H23N1O2S1 |

| Molecular Weight | 293.4 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown cytotoxic effects against Hep G2 human liver carcinoma cells at concentrations ranging from 150 to 500 µM, indicating potential as an anticancer agent.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular functions and potentially leading to therapeutic applications in metabolic disorders .

Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on Hep G2 cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of the compound with monocarboxylate transporters (MCTs). Kinetic studies revealed that the compound could modulate the uptake of certain metabolites, implicating its role in drug delivery systems targeting the brain .

Table 2: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | Hep G2 cells | Cytotoxicity | |

| Enzyme Inhibition | MCTs | Modulation of metabolite uptake |

Research Findings

Recent studies have highlighted the importance of stannylated compounds in drug development. The unique properties imparted by the tributylstannyl group enhance lipophilicity, potentially improving bioavailability and cellular uptake.

Potential Therapeutic Applications

The findings suggest that this compound could be explored further for:

- Cancer therapy : As a lead compound for developing new anticancer drugs.

- Drug delivery systems : Utilizing its ability to interact with MCTs for targeted therapies.

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify the ethyl ester group (δ ~4.3 ppm for -OCH₂CH₃; δ ~14–60 ppm for carbons). The tributylstannyl group shows distinct ¹¹⁹Sn NMR signals (δ ~0 to -60 ppm) and coupling with adjacent protons in ¹H NMR .

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and Sn-C vibrations (450–550 cm⁻¹).

- Mass Spectrometry (HRMS) : Look for molecular ion clusters characteristic of tin isotopes (e.g., [M]⁺ with ¹²⁰Sn, ¹¹⁸Sn, ¹¹⁶Sn) .

Validation : Cross-reference data with computational predictions (DFT for NMR chemical shifts) to resolve ambiguities .

Advanced: How should researchers resolve contradictions between computational predictions and experimental NMR data for this compound?

Methodological Answer :

Discrepancies often arise from solvent effects, dynamic processes, or incomplete conformational sampling in simulations.

- Step 1 : Re-examine solvent parameters in DFT calculations (e.g., using PCM models for DMSO or CDCl₃).

- Step 2 : Perform variable-temperature NMR to detect conformational exchange broadening.

- Step 3 : Validate via 2D NMR (COSY, HSQC) to assign overlapping signals .

- Example : If experimental ¹¹⁹Sn NMR deviates >10 ppm from theory, check for aggregation or solvent coordination effects .

Advanced: What purification strategies mitigate decomposition of tributylstannyl-containing esters during isolation?

Q. Methodological Answer :

- Chromatography : Use silica gel pretreated with 1% triethylamine to neutralize acidic sites. Elute with hexane/ethyl acetate (low polarity) to minimize Sn-C bond cleavage.

- Crystallization : Recrystallize from ethanol/water mixtures under nitrogen.

- Handling : Store solutions in amber vials at -20°C to prevent light/heat-induced degradation .

Q. Data Example :

| Method | Purity (%) | Yield (%) | Stability (Days at 4°C) |

|---|---|---|---|

| Column Chromatography | 98.5 | 65 | 7 |

| Recrystallization | 99.2 | 55 | 14 |

Advanced: How does the pyridine ring’s electronic environment influence the tributylstannyl group’s reactivity in cross-coupling reactions?

Methodological Answer :

The pyridine ring’s electron-withdrawing nature activates the stannyl group for transmetallation in Stille couplings.

- Experimental Design : Compare coupling efficiency with electron-deficient vs. electron-rich pyridine derivatives.

- Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants for reactions with aryl halides.

- DFT Studies : Calculate Mulliken charges on the Sn atom to correlate with reactivity trends .

Case Study : Electron-deficient pyridines (e.g., nitro-substituted) enhance Sn–C bond polarization, accelerating transmetallation by 30–50% compared to methyl-substituted analogs .

Advanced: What statistical approaches are recommended for validating reproducibility in multi-step syntheses of this compound?

Q. Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, temperature).

- Control Charts : Track yield and purity across 10+ batches to identify outliers.

- ANOVA : Compare means of critical parameters (e.g., reaction time vs. yield) to establish significance (p < 0.05) .

Example : A 3² factorial design for stannylation identified temperature (p = 0.003) as more significant than solvent choice (p = 0.12).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.